zeta1-Tocopherol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

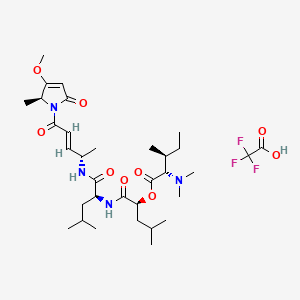

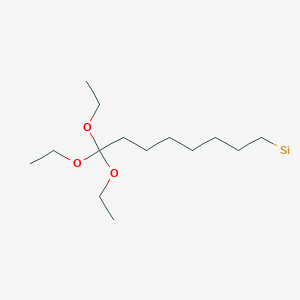

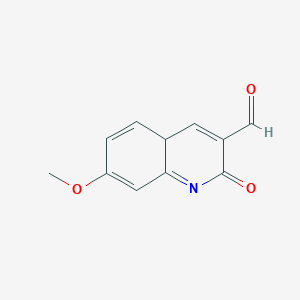

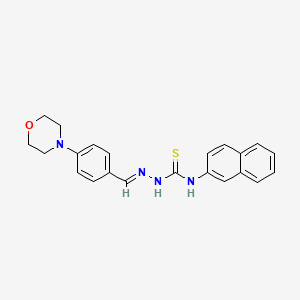

Zeta1-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their potent antioxidant properties, which play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, is a lipid-soluble molecule that is synthesized exclusively by photosynthetic organisms such as plants, algae, and some cyanobacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of zeta1-Tocopherol involves the condensation of homogentisic acid with phytyl diphosphate. This reaction is catalyzed by the enzyme homogentisate phytyltransferase. The resulting product undergoes cyclization and methylation to form this compound .

Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as vegetable oils, nuts, and seeds. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify tocopherols from these sources .

Analyse Des Réactions Chimiques

Types of Reactions: : Zeta1-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation of this compound typically involves reactive oxygen species (ROS) or other oxidizing agents. Reduction reactions may involve reducing agents such as sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent .

Major Products: : The major products formed from the oxidation of this compound are tocopherol quinones. These compounds retain some antioxidant activity and can be further metabolized or recycled within the cell .

Applications De Recherche Scientifique

Chemistry: : In chemistry, zeta1-Tocopherol is used as a standard for the analysis of tocopherols in various samples.

Biology: : In biological research, this compound is investigated for its role in protecting cells from oxidative stress. It is also studied for its potential to modulate cell signaling pathways and gene expression .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders .

Industry: : In the industrial sector, this compound is used as an additive in food and cosmetic products due to its antioxidant properties. It helps to extend the shelf life of these products by preventing oxidation .

Mécanisme D'action

Zeta1-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species and preventing lipid peroxidation. This helps to protect cell membranes and other cellular components from oxidative damage. This compound can also modulate cell signaling pathways and gene expression, contributing to its protective effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: These compounds share a common chromanol ring structure but differ in the number and position of methyl groups and the degree of saturation of the side chain .

Uniqueness: : Zeta1-Tocopherol is unique in its specific methylation pattern and its particular antioxidant properties. While all tocopherols and tocotrienols exhibit antioxidant activity, the specific structure of this compound may confer distinct biological activities and potential therapeutic applications .

Propriétés

Numéro CAS |

90242-77-6 |

|---|---|

Formule moléculaire |

C29H44O2 |

Poids moléculaire |

424.7 g/mol |

Nom IUPAC |

2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+ |

Clé InChI |

RZFHLOLGZPDCHJ-KTWAZNHYSA-N |

SMILES isomérique |

CC1=C(C2=C(CCC(O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C |

SMILES canonique |

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

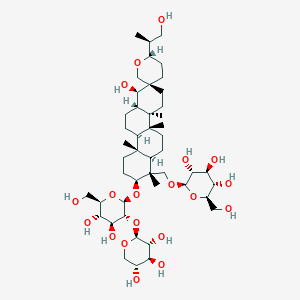

![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)